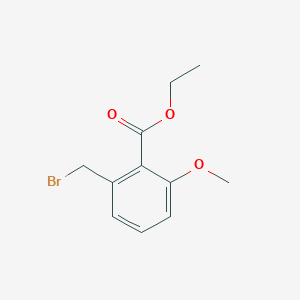

ethyl 2-(bromomethyl)-6-methoxybenzoate

説明

Ethyl 2-(bromomethyl)-6-methoxybenzoate is an aromatic ester featuring a bromomethyl substituent at the 2-position and a methoxy group at the 6-position of the benzoate ring. The bromomethyl group enhances electrophilicity, making the compound a valuable intermediate in organic synthesis, particularly in alkylation or cross-coupling reactions.

特性

分子式 |

C11H13BrO3 |

|---|---|

分子量 |

273.12 g/mol |

IUPAC名 |

ethyl 2-(bromomethyl)-6-methoxybenzoate |

InChI |

InChI=1S/C11H13BrO3/c1-3-15-11(13)10-8(7-12)5-4-6-9(10)14-2/h4-6H,3,7H2,1-2H3 |

InChIキー |

HMEBUWRVVLVFOF-UHFFFAOYSA-N |

正規SMILES |

CCOC(=O)C1=C(C=CC=C1OC)CBr |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

ethyl 2-(bromomethyl)-6-methoxybenzoate can be synthesized through several methods. One common approach involves the bromination of ethyl 6-methoxybenzoate using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction typically occurs in a solvent like carbon tetrachloride or chlorobenzene under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of ethyl 2-bromomethyl-6-methoxybenzoate may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques such as distillation and crystallization are often employed to achieve the desired product quality.

化学反応の分析

Types of Reactions

ethyl 2-(bromomethyl)-6-methoxybenzoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium hydroxide (KOH) in methanol are commonly used.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium are employed.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.

Major Products Formed

Nucleophilic Substitution: Products include substituted benzoates with various functional groups depending on the nucleophile used.

Oxidation: Products include aldehydes or carboxylic acids.

Reduction: The primary product is the corresponding alcohol.

科学的研究の応用

ethyl 2-(bromomethyl)-6-methoxybenzoate has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its potential biological activity.

Material Science: It is utilized in the preparation of polymers and other advanced materials.

作用機序

The mechanism of action of ethyl 2-bromomethyl-6-methoxybenzoate involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive and can undergo nucleophilic substitution, while the methoxy group can participate in various oxidation and reduction reactions. These reactions enable the compound to interact with different molecular targets and pathways, making it a versatile intermediate in organic synthesis .

類似化合物との比較

Ethyl 2-Methoxybenzoate (C₁₀H₁₂O₃, MW 180.20)

- Structural Differences : Lacks the bromomethyl group at the 2-position.

- Physico-Chemical Properties: Solubility: Highly soluble in ethanol. Identification: Characterized via IR, MS, and NMR.

- Applications : Primarily used in flavor/fragrance industries due to its ester functionality.

- Key Contrast : The absence of bromine reduces electrophilicity, limiting its utility in synthetic pathways requiring halogen-mediated reactivity.

Methyl 6-Amino-2-Bromo-3-Methoxybenzoate (C₉H₉BrNO₃, MW 274.08)

- Structural Differences: Features an amino group (electron-donating) at the 6-position and bromine at the 2-position.

- Physico-Chemical Properties: Polarity: Increased due to the amino group, enhancing solubility in polar solvents.

- Applications: Serves as a pharmaceutical intermediate; the amino group enables participation in amidation or diazotization reactions.

- Key Contrast : The bromine here is directly on the aromatic ring, unlike the bromomethyl side chain in the target compound, leading to distinct reactivity in substitution reactions.

(E)-2-(2-Iodovinyl)-6-Methoxybenzoate Esters (e.g., 1.119c–1.119p)

- Structural Differences : Replace bromomethyl with iodovinyl groups.

- Physico-Chemical Properties :

- Reactivity: Iodine’s larger atomic radius facilitates oxidative addition in cross-coupling reactions.

- Applications : Used in macrocyclization via ene-yne tandem reactions.

- Key Contrast : The vinyl iodide moiety enables participation in Heck or Stille couplings, whereas bromomethyl groups are more suited for nucleophilic substitutions.

Ethyl α-(Bromomethyl)acrylate

- Structural Differences : Acrylate ester with bromomethyl on the α-carbon.

- Applications : Key precursor in Reformatsky-type reactions for synthesizing α-methylene lactones.

- Key Contrast : The conjugated double bond in acrylates enables cyclization reactions, unlike the aromatic benzoate core, which stabilizes intermediates via resonance.

Ethyl 3-Bromo-2-(Bromomethyl)-6-Hydroxy-4-Methoxybenzoate (C₁₁H₁₂Br₂O₄, MW 368.02)

- Structural Differences : Additional bromine at the 3-position and a hydroxy group at the 6-position.

- Physico-Chemical Properties :

- Hydrogen Bonding: The hydroxy group increases polarity and boiling point.

- Applications: Potential use in multi-step syntheses requiring sequential dehalogenation.

- Key Contrast: Dual bromine atoms enhance steric hindrance and may reduce reaction rates in SN2 mechanisms compared to mono-brominated analogs.

Data Table: Comparative Analysis of Key Compounds

*Estimated based on structural analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。